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molecular formula C7H3F4NO B1440756 2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone CAS No. 1186608-79-6

2,2,2-Trifluoro-1-(2-fluoropyridin-3-YL)ethanone

Cat. No. B1440756
M. Wt: 193.1 g/mol
InChI Key: ZTKVVMLHWCELMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394795B2

Procedure details

Lithium diisopropylamide (8.2 mL, 14.8 mmol, 1.8M in heptane) was added to THF (20 mL) cooled to −78° C. in a dry ice/acetone bath. 2-Fluoropyridine (1.07 mL, 12.4 mmol) was added dropwise, and the resulting mixture was stirred at −78° C. for 3 hours. Ethyl trifluoroacetate (2.06 mL, 17.2 mmol) was added to the suspension dropwise. The reaction mixture was allowed to slowly warm to room temperature. After 1 hour, the mixture was poured into 1M hydrochloric acid (35 mL) and extracted twice with ethyl acetate. The combined ethyl acetate extracts were washed with brine, dried over magnesium sulfate, filtered, and evaporated to yield the hydrate of 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone (1.9 g, 90%) as a semisolid.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
2.06 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.[F:16][C:17]([F:24])([F:23])[C:18](OCC)=[O:19].Cl>C1COCC1>[F:16][C:17]([F:24])([F:23])[C:18]([C:15]1[C:10]([F:9])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.07 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
2.06 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at −78° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(=O)C=1C(=NC=CC1)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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